molecular formula C7H18Cl2N2O B1377125 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride CAS No. 1423027-18-2

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

Cat. No.: B1377125
CAS No.: 1423027-18-2
M. Wt: 217.13 g/mol
InChI Key: VMGALVRHHOQQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity products.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Water, ethanol, and other polar solvents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its versatility in scientific research applications. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various fields .

Properties

IUPAC Name

2-(piperidin-4-ylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGALVRHHOQQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.